2-(5-(Trifluoromethyl)-1H-imidazol-4-yl)acetic acid
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Overview
Description
2-(5-(Trifluoromethyl)-1H-imidazol-4-yl)acetic acid is a fluorinated imidazole derivative Imidazoles are a class of heterocyclic compounds that contain a five-membered ring with two non-adjacent nitrogen atoms The trifluoromethyl group attached to the imidazole ring enhances the compound’s chemical stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-trifluoromethylimidazole-4,5-dicarboxylic acid with appropriate reagents . Another approach involves the cyclization of amido-nitriles in the presence of nickel catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including halogenation, cyanation, and hydrolysis reactions. For example, the preparation of 2,4,5-trifluorophenylacetic acid involves several steps, including the reaction of raw materials with quaternary ammonium salt catalysts, followed by hydrogenation, fluorination, and diazotization reactions .
Chemical Reactions Analysis
Types of Reactions
2-(5-(Trifluoromethyl)-1H-imidazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens and organometallic compounds. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole carboxylic acids, while substitution reactions can produce a variety of fluorinated imidazole derivatives.
Scientific Research Applications
2-(5-(Trifluoromethyl)-1H-imidazol-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s biological activity makes it a candidate for drug development, particularly in designing enzyme inhibitors and receptor modulators.
Medicine: Its potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer agents.
Industry: The compound is used in the development of advanced materials, such as fluorinated ionic liquids and catalysts for organic reactions
Mechanism of Action
The mechanism of action of 2-(5-(Trifluoromethyl)-1H-imidazol-4-yl)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethylimidazole: A simpler fluorinated imidazole with similar chemical properties.
2,4,5-Trifluorophenylacetic acid: Another fluorinated compound with applications in pharmaceuticals and agrochemicals
Uniqueness
2-(5-(Trifluoromethyl)-1H-imidazol-4-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the trifluoromethyl group and the acetic acid moiety enhances its versatility in various applications.
Properties
CAS No. |
1367850-96-1 |
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Molecular Formula |
C6H5F3N2O2 |
Molecular Weight |
194.11 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)-1H-imidazol-5-yl]acetic acid |
InChI |
InChI=1S/C6H5F3N2O2/c7-6(8,9)5-3(1-4(12)13)10-2-11-5/h2H,1H2,(H,10,11)(H,12,13) |
InChI Key |
RVWWTRPGLFFKCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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